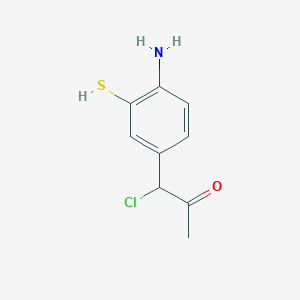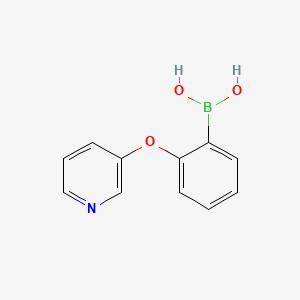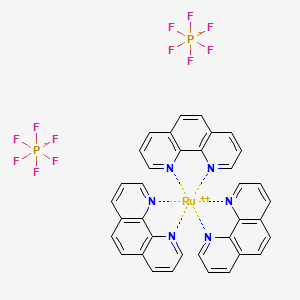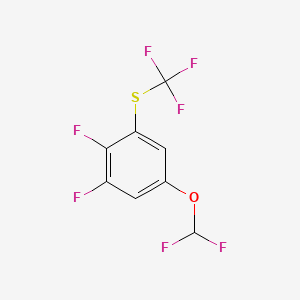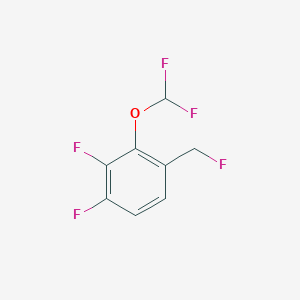
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms and a difluoromethoxy group attached to a benzene ring. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical and physical properties.
準備方法
The synthesis of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene involves several steps, typically starting with the fluorination of a suitable aromatic precursor. One common method involves the use of difluoromethylating agents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve high yields. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.
類似化合物との比較
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethyl)benzene: Similar structure but different substitution pattern.
1,2-Difluoro-3,4-difluoromethoxybenzene: Lacks the fluoromethyl group.
1,2,3-Trifluoromethoxybenzene: Contains an additional fluorine atom on the methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
特性
分子式 |
C8H5F5O |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
3-(difluoromethoxy)-1,2-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-2-5(10)6(11)7(4)14-8(12)13/h1-2,8H,3H2 |
InChIキー |
WGWQMNLWEWWQAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CF)OC(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


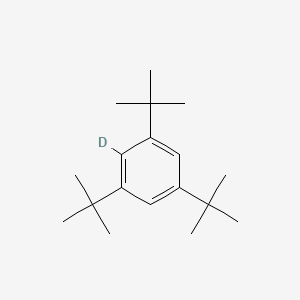
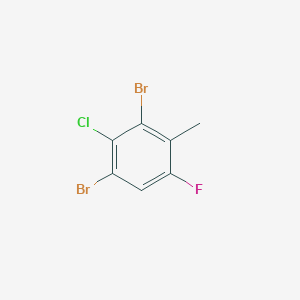

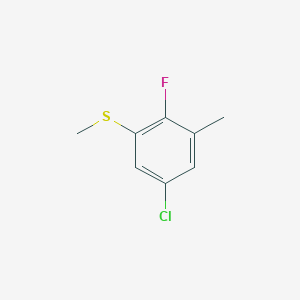
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
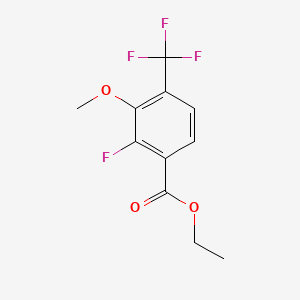
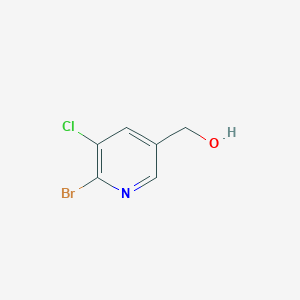
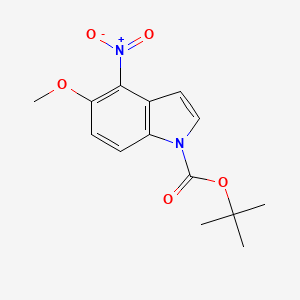
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
